molecular formula C7H10ClN5 B13612380 6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine

6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine

Cat. No.: B13612380
M. Wt: 199.64 g/mol
InChI Key: ROYCHHSIZUWBOX-UHFFFAOYSA-N
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Description

6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C7H9ClN5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

Molecular Formula

C7H10ClN5

Molecular Weight

199.64 g/mol

IUPAC Name

6-chloro-4-N-cyclopropylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C7H10ClN5/c8-5-4(9)6(11-3-1-2-3)13-7(10)12-5/h3H,1-2,9H2,(H3,10,11,12,13)

InChI Key

ROYCHHSIZUWBOX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=NC(=N2)N)Cl)N

Origin of Product

United States

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